

Spectroscopic Profile of 3-Methoxy-4-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-4-nitrobenzonitrile** ($C_8H_6N_2O_3$), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental data for this specific molecule is not readily available in the public domain, this guide compiles predicted data and relevant experimental data from closely related analogs to provide a robust analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methoxy-4-nitrobenzonitrile**. Predicted values are provided for the target compound, supplemented by experimental data from analogous compounds for comparative purposes.

Table 1: 1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3-Methoxy-4-nitrobenzonitrile (Predicted)	CDCl ₃	~4.0	s	-	-OCH ₃
~7.3	d	~8.0	H-5		
~7.6	dd	~8.0, ~2.0	H-6		
~7.8	d	~2.0	H-2		
3-Methoxybenzonitrile[1]	CDCl ₃	3.83	s	-	-OCH ₃
7.13	d	8.0	Ar-H		
7.23	d	8.0	Ar-H		
7.37	t	8.0	Ar-H		
4-Nitrobenzonitrile[1]	CDCl ₃	7.89	d	8.0	Ar-H
8.35	d	8.0	Ar-H		

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, Ar-H = Aromatic Proton

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
3-Methoxy-4-nitrobenzonitrile (Predicted)	CDCl ₃	~57 (-OCH ₃), ~110 (C-2), ~115 (C-6), ~118 (CN), ~128 (C-5), ~145 (C-4), ~155 (C-3)
3-Methoxybenzonitrile[1]	CDCl ₃	55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4
4-Nitrobenzonitrile[1]	CDCl ₃	116.7, 118.2, 124.2, 133.4, 150.0

Table 3: Infrared (IR) Spectral Data

Functional Group	Characteristic Absorption (cm ⁻¹)
C≡N (Nitrile)	2240 - 2220 (sharp, strong)
C-NO ₂ (Nitro)	1550 - 1500 and 1360 - 1290 (strong)
C-O (Methoxy)	1275 - 1200 and 1075 - 1020 (strong)
C=C (Aromatic)	1600 - 1450 (variable)
C-H (Aromatic)	3100 - 3000 (variable)

Table 4: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₃	PubChem
Monoisotopic Mass	178.0378 Da	PubChem
Predicted Adducts	m/z	Predicted CCS (Å ²)
[M+H] ⁺	179.04512	138.9
[M+Na] ⁺	201.02706	149.0
[M-H] ⁻	177.03056	142.5
[M] ⁺	178.03729	134.2

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3-Methoxy-4-nitrobenzonitrile**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16 to 64.
 - Spectral Width: 0 - 10 ppm.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Spectral Width: 0 - 200 ppm.
 - Reference: CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Acquire a background spectrum of the empty accessory before running the sample.

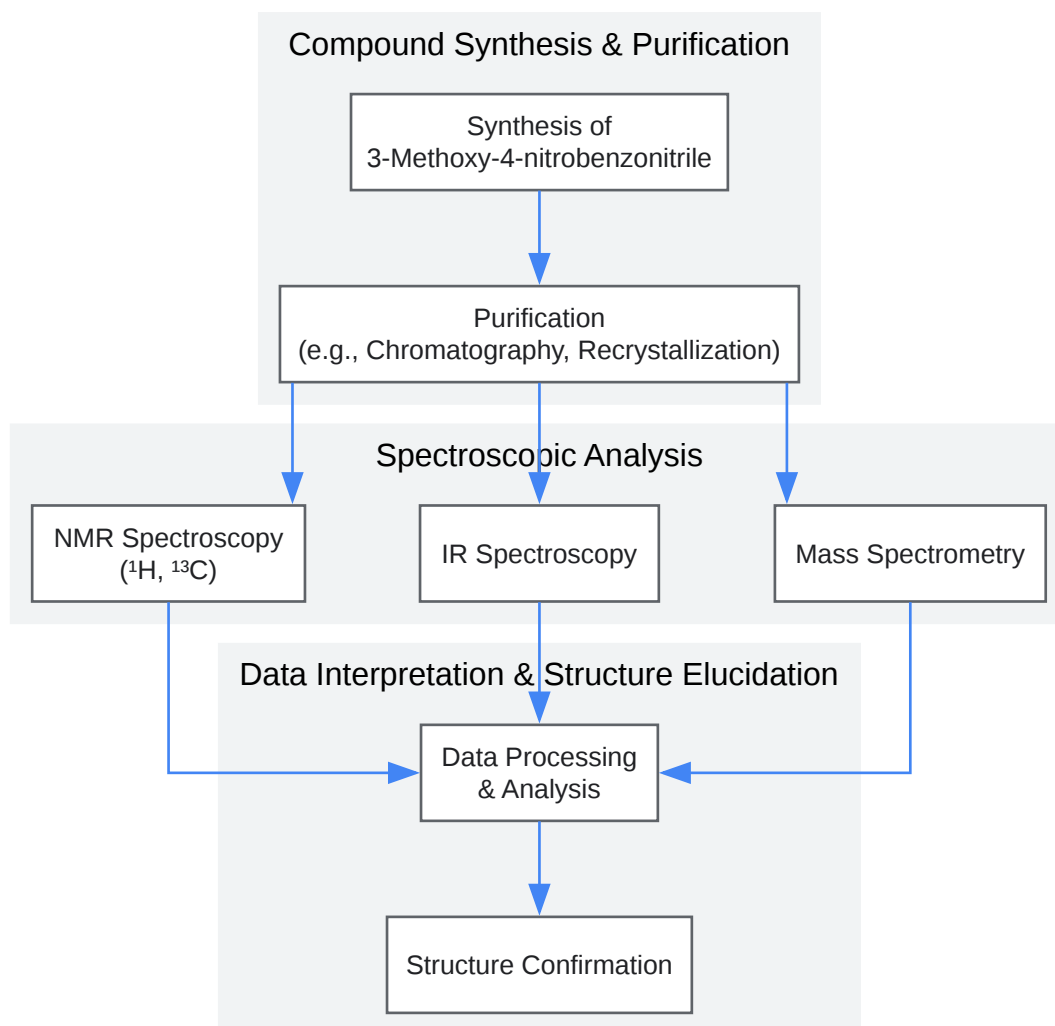
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
 - Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 40 - 400.
 - The sample is introduced via the GC inlet, which separates it from any impurities before it enters the mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Methoxy-4-nitrobenzonitrile**.

General Workflow for Spectroscopic Analysis



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References

- 1. rsc.org [rsc.org]
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